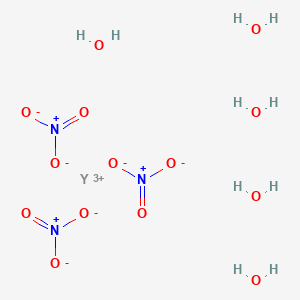
Yttrium nitrate pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium nitrate pentahydrate is an inorganic compound with the chemical formula Y(NO₃)₃·5H₂O. It is a white crystalline solid that is highly soluble in water and ethanol. This compound is commonly used as a precursor for various yttrium-containing materials and has significant applications in scientific research and industry.
Preparation Methods
Yttrium nitrate pentahydrate can be synthesized by dissolving yttrium oxide (Y₂O₃) in nitric acid (HNO₃). The reaction is as follows: [ \text{Y}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Y(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] The resulting solution is then evaporated to obtain this compound crystals .
Chemical Reactions Analysis
Yttrium nitrate pentahydrate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form yttrium oxide (Y₂O₃) and nitrogen oxides (NOₓ).
Hydrolysis: In the presence of water, yttrium nitrate can hydrolyze to form yttrium hydroxide (Y(OH)₃) and nitric acid.
Complex Formation: It can form complexes with various ligands, such as phosphine oxides and amines.
Scientific Research Applications
Yttrium nitrate pentahydrate has a wide range of applications in scientific research, including:
Catalysis: It serves as a catalyst in organic synthesis and various chemical reactions.
Nanomaterials: It is used to prepare yttrium-based nanomaterials, such as yttrium oxide nanoparticles, which have applications in optics and electronics.
Medical Imaging: Yttrium-based compounds are used in medical imaging techniques, such as positron emission tomography (PET).
Mechanism of Action
The mechanism of action of yttrium nitrate pentahydrate primarily involves its ability to release yttrium ions (Y³⁺) in solution. These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, yttrium ions can facilitate the formation of reactive intermediates, enhancing the rate of chemical reactions .
Comparison with Similar Compounds
Yttrium nitrate pentahydrate can be compared with other yttrium compounds, such as yttrium chloride (YCl₃) and yttrium sulfate (Y₂(SO₄)₃). While all these compounds contain yttrium ions, they differ in their anionic components and solubility properties. Yttrium nitrate is highly soluble in water and ethanol, making it suitable for applications requiring soluble yttrium sources .
Similar compounds include:
- Yttrium chloride (YCl₃)
- Yttrium sulfate (Y₂(SO₄)₃)
- Yttrium oxide (Y₂O₃)
- Yttrium acetate (Y(C₂H₃O₂)₃)
These compounds share some common applications but differ in their specific properties and uses.
Properties
CAS No. |
57584-28-8 |
|---|---|
Molecular Formula |
H10N3O14Y |
Molecular Weight |
365.00 g/mol |
IUPAC Name |
yttrium(3+);trinitrate;pentahydrate |
InChI |
InChI=1S/3NO3.5H2O.Y/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 |
InChI Key |
PDTGVTZFEAGHFZ-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Y+3] |
physical_description |
White odorless crystalline solid; [MSDSonline] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


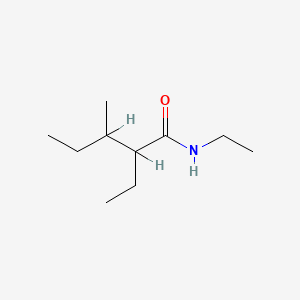


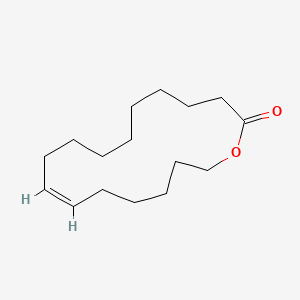
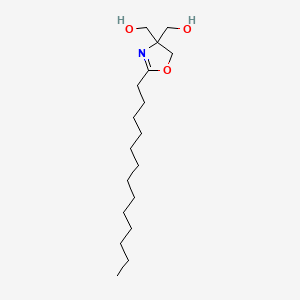
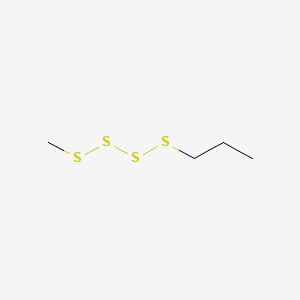
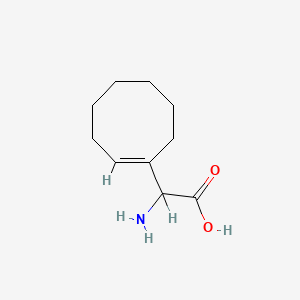

![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12656368.png)
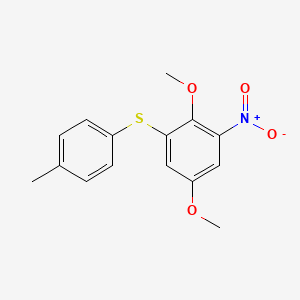
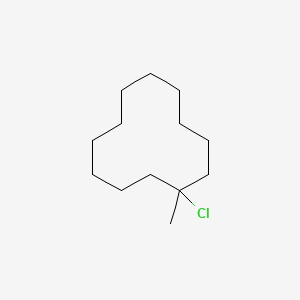
![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)


